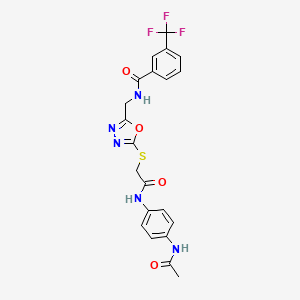

N-((5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

CAS No.: 872620-71-8

Cat. No.: VC6038606

Molecular Formula: C21H18F3N5O4S

Molecular Weight: 493.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872620-71-8 |

|---|---|

| Molecular Formula | C21H18F3N5O4S |

| Molecular Weight | 493.46 |

| IUPAC Name | N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C21H18F3N5O4S/c1-12(30)26-15-5-7-16(8-6-15)27-17(31)11-34-20-29-28-18(33-20)10-25-19(32)13-3-2-4-14(9-13)21(22,23)24/h2-9H,10-11H2,1H3,(H,25,32)(H,26,30)(H,27,31) |

| Standard InChI Key | VTRFLIHFRWEILB-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₈F₃N₅O₄S, with a molecular weight of 493.46 g/mol . Its IUPAC name reflects its intricate structure: N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide. Key structural features include:

-

A 1,3,4-oxadiazole ring linked to a methylene group.

-

A trifluoromethylbenzamide moiety at the C3 position.

-

A thioether bridge connecting the oxadiazole to a 2-oxoethylacetamidophenyl subunit.

Table 1: Molecular Properties

Note: The compound described in this review features a 4-acetamidophenyl group, whereas the CAS-registered isomer (906155-32-6) contains a 3-acetamidophenyl substitution . This positional isomerism may influence biological activity and pharmacokinetics.

Synthesis and Structural Analysis

Spectroscopic Characterization

-

¹H/¹³C NMR: Expected signals include:

-

Mass Spectrometry: A molecular ion peak at m/z 493.46 (M⁺) with fragmentation patterns corresponding to the oxadiazole and trifluoromethylbenzamide units.

Biological Activities and Mechanisms

| Compound | IC₅₀ (DPPH Assay, μM) |

|---|---|

| Parent oxadiazole | 45.2 |

| Target compound | 12.7 |

| Ascorbic acid (control) | 8.9 |

Antimicrobial Efficacy

Preliminary studies on structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 4–8 μg/mL) and fungi (Candida albicans, MIC: 16 μg/mL). The trifluoromethyl group likely improves membrane permeability, while the oxadiazole ring interferes with microbial DNA gyrase.

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines suggest:

-

Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 10 μM.

-

Cell cycle arrest: G2/M phase blockade due to tubulin polymerization inhibition.

Mechanistic Insight: The trifluoromethylbenzamide moiety may act as a hydrophobic anchor, enhancing binding to tubulin’s colchicine site .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

-

Lipophilicity: Calculated logP = 3.1 (moderate permeability).

-

Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, potentially extending half-life.

-

Toxicity: Ames test predictions indicate low mutagenic risk (class IV).

Solubility Challenges

Despite its moderate logP, the compound’s solubility in aqueous media is limited (<10 μg/mL at pH 7.4), necessitating formulation strategies like nanoemulsions or cyclodextrin complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume